molecular formula C10H5BrO8 B14201759 3-Bromobenzene-1,2,4,5-tetracarboxylic acid CAS No. 828922-44-7

3-Bromobenzene-1,2,4,5-tetracarboxylic acid

Cat. No.: B14201759
CAS No.: 828922-44-7
M. Wt: 333.05 g/mol
InChI Key: KNVUXNXDPIRMDH-UHFFFAOYSA-N
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Description

3-Bromobenzene-1,2,4,5-tetracarboxylic acid is an organic compound with the molecular formula C10H5BrO8 It is a derivative of benzene-1,2,4,5-tetracarboxylic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzene-1,2,4,5-tetracarboxylic acid typically involves the bromination of benzene-1,2,4,5-tetracarboxylic acid. One common method is the direct bromination using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzene-1,2,4,5-tetracarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include hydroxylated or aminated derivatives.

    Oxidation Products: Anhydrides or other oxidized forms of the carboxylic acids.

    Reduction Products: Alcohols or partially reduced carboxylic acids.

Mechanism of Action

The mechanism of action of 3-Bromobenzene-1,2,4,5-tetracarboxylic acid primarily involves its ability to form coordination complexes with metal ions. The carboxylic acid groups can donate electrons to metal ions, forming stable chelates. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the coordination environment .

Comparison with Similar Compounds

    Benzene-1,2,4,5-tetracarboxylic acid: The parent compound without the bromine substitution.

    3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid: A derivative with two bromine atoms on the benzene ring.

    1,2,4,5-Benzenetetracarboxylic dianhydride: An anhydride form of the parent compound.

Uniqueness: 3-Bromobenzene-1,2,4,5-tetracarboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and the properties of its coordination complexes. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications .

Properties

IUPAC Name

3-bromobenzene-1,2,4,5-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO8/c11-6-4(9(16)17)2(7(12)13)1-3(8(14)15)5(6)10(18)19/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVUXNXDPIRMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C(=O)O)C(=O)O)Br)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90836138
Record name 3-Bromobenzene-1,2,4,5-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90836138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828922-44-7
Record name 3-Bromobenzene-1,2,4,5-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90836138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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